

# Atilotrelvir: A Comparative Analysis of Real-World Effectiveness for COVID-19

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |              |
|----------------|--------------|
| Compound Name: | Atilotrelvir |
| Cat. No.:      | B12393515    |

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **Atilotrelvir** (GST-HG171) with other prominent oral antiviral treatments for COVID-19, namely Paxlovid (nirmatrelvir/ritonavir) and Molnupiravir. The focus is on real-world evidence of effectiveness, supported by available clinical trial data and detailed experimental protocols.

## Executive Summary

**Atilotrelvir**, a novel 3C-like (3CL) protease inhibitor, has demonstrated promising results in a pivotal Phase 2/3 clinical trial, showing a statistically significant reduction in the time to sustained recovery and faster viral clearance in patients with mild to moderate COVID-19.<sup>[1][2]</sup> <sup>[3][4]</sup> Preclinical studies have suggested that **Atilotrelvir** may have greater potency and efficacy compared to Nirmatrelvir, the active component of Paxlovid.<sup>[2][3][5]</sup> However, direct comparative real-world evidence for **Atilotrelvir** against other approved antivirals is not yet available. This guide synthesizes the existing clinical data for **Atilotrelvir** and contrasts it with the extensive real-world effectiveness data available for Paxlovid and Molnupiravir to provide a current comparative landscape.

## Comparative Efficacy: Clinical and Real-World Data

The following tables summarize the key efficacy data from the **Atilotrelvir** Phase 2/3 clinical trial and major real-world evidence studies for Paxlovid and Molnupiravir.

Table 1: **Atilotrelvir (GST-HG171)** Phase 2/3 Clinical Trial Efficacy Data[2][3]

| Outcome                                                      | Atilotrelvir +<br>Ritonavir Group | Placebo Group | p-value |
|--------------------------------------------------------------|-----------------------------------|---------------|---------|
| Median Time to<br>Sustained Recovery<br>of Clinical Symptoms | 13.0 days                         | 15.0 days     | 0.031   |
| Time to Negative Viral<br>Conversion (HR)                    | 0.75                              | -             | <0.001  |

Table 2: Real-World Effectiveness of Paxlovid and Molnupiravir in High-Risk Patients

| Study & Drug                                  | Outcome                                             | Efficacy                    |
|-----------------------------------------------|-----------------------------------------------------|-----------------------------|
| Greek Retrospective Cohort<br>Study[6][7]     |                                                     |                             |
| Paxlovid                                      | Reduction in Hospitalization                        | 69%                         |
| Reduction in Death                            | 72%                                                 |                             |
| Molnupiravir                                  | Reduction in Hospitalization                        | 60%                         |
| Reduction in Death                            | 69%                                                 |                             |
| US Veterans Health<br>Administration Study[8] |                                                     |                             |
| Paxlovid                                      | Lower 30-day Hospitalization<br>Risk (per 1,000)    | 22.07 vs. 30.32 (untreated) |
| Lower 30-day Death Risk (per<br>1,000)        | 1.25 vs. 5.47 (untreated)                           |                             |
| Molnupiravir                                  | Lower 30-day Death Risk (per<br>1,000)              | 3.14 vs. 5.47 (untreated)   |
| Israeli Retrospective Cohort<br>Study[9]      |                                                     |                             |
| Paxlovid                                      | Reduction in Severe COVID-<br>19 or Mortality (aHR) | 0.54                        |
| Italian Multicentric Regional<br>Cohort[10]   |                                                     |                             |
| Paxlovid                                      | Hospitalization/Death Rate                          | 0.88%                       |
| Molnupiravir                                  | Hospitalization/Death Rate                          | 1.69%                       |

## Mechanism of Action: 3CL Protease Inhibition

**Atilotrelvir**, like Nirmatrelvir in Paxlovid, is a 3CL protease inhibitor.[5] This enzyme is crucial for the replication of the SARS-CoV-2 virus. By blocking this protease, these drugs prevent the virus from producing the functional proteins it needs to multiply. Molnupiravir, in contrast,

targets the viral RNA-dependent RNA polymerase (RdRp), introducing errors into the viral genome to inhibit replication.[11]



[Click to download full resolution via product page](#)

Caption: SARS-CoV-2 replication cycle and points of inhibition by antiviral drugs.

## Experimental Protocols

### Atilotrelvir (GST-HG171) Phase 2/3 Clinical Trial (NCT05656443)

- Study Design: A multicenter, randomized, double-blind, placebo-controlled trial conducted at 47 sites in China.[2][3]
- Participants: Adult patients with mild-to-moderate COVID-19 with symptom onset within 72 hours.[2][3]
- Intervention: Patients were randomized 1:1 to receive either GST-HG171 (150 mg) plus Ritonavir (100 mg) or a corresponding placebo, administered orally twice daily for 5 days.[2]

[\[3\]](#)

- Primary Endpoint: The primary efficacy endpoint was the time to sustained recovery of 11 COVID-19-related clinical symptoms, defined as a score of 0 for at least two consecutive days within 28 days of starting treatment.[\[2\]](#)[\[3\]](#)
- Key Secondary Endpoints: Included time to negative conversion of SARS-CoV-2 viral load.  
[\[1\]](#)

[Click to download full resolution via product page](#)

Caption: Workflow of the **Atilotrelvir** Phase 2/3 clinical trial.

## Discussion and Future Directions

The clinical trial data for **Atilotrelvir** is encouraging, demonstrating its efficacy in reducing symptom duration and viral load in a controlled setting. The mechanism of action, targeting the

highly conserved 3CL protease, suggests potential for broad activity against different SARS-CoV-2 variants.

However, the true measure of a drug's utility lies in its real-world performance. Paxlovid and Molnupiravir have been extensively studied in diverse patient populations and have demonstrated significant, albeit varied, effectiveness in reducing severe outcomes like hospitalization and death.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

The key next step for **Atilotrelvir** will be the generation of robust real-world evidence to substantiate its clinical trial findings and to understand its comparative effectiveness against established treatments. Head-to-head real-world studies will be crucial to guide clinical decision-making and to position **Atilotrelvir** within the therapeutic arsenal for COVID-19. Researchers and drug development professionals should closely monitor the forthcoming data from post-market surveillance and observational studies to gain a clearer understanding of **Atilotrelvir**'s role in the evolving landscape of COVID-19 treatment.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. c19early.org [c19early.org]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and safety of GST-HG171 in adult patients with mild to moderate COVID-19: a randomised, double-blind, placebo-controlled phase 2/3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. c19early.org [c19early.org]
- 5. Atilotrelvir - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Real-world study shows strong performance of COVID antivirals | CIDRAP [cidrap.umn.edu]
- 7. Real-world Effectiveness of Molnupiravir and Nirmatrelvir/Ritonavir as Treatments for COVID-19 in Patients at High Risk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. usmedicine.com [usmedicine.com]
- 9. Effectiveness of Paxlovid in Reducing Severe Coronavirus Disease 2019 and Mortality in High-Risk Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative Analysis of Early COVID-19 Treatment Efficacy in a Multicentric Regional Cohort in Italy: Emulation of a Series of Target Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
- 14. 13 Things To Know About Paxlovid, the COVID-19 Pill | News | Yale Medicine [yalemedicine.org]
- 15. Effectiveness, Tolerability and Prescribing Choice of Antiviral Molecules Molnupiravir, Remdesivir and Nirmatrelvir/r: A Real-World Comparison in the First Ten Months of Use - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Paxlovid® clears COVID-19 more rapidly than molnupiravir, say Oxford researchers — Centre for Tropical Medicine and Global Health [tropicalmedicine.ox.ac.uk]
- 17. A Real-World Retrospective Study on the Efficacy and Safety of Four Antiviral Drugs for Hospitalized COVID-19 Patients: Nirmatrelvir/Ritonavir, Simnotrelvir/Ritonavir, Molnupiravir and Azvudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Atilotrelvir: A Comparative Analysis of Real-World Effectiveness for COVID-19]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12393515#real-world-evidence-of-tilotrelvir-effectiveness>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)